molecular formula C11H15NO B1291292 (1-Benzylazetidin-2-yl)methanol CAS No. 31247-34-4

(1-Benzylazetidin-2-yl)methanol

Cat. No. B1291292
CAS RN: 31247-34-4
M. Wt: 177.24 g/mol
InChI Key: RPRDXAKZYYOKSG-UHFFFAOYSA-N
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Description

“(1-Benzylazetidin-2-yl)methanol” is a chemical compound with the molecular formula C11H15NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(1-Benzylazetidin-2-yl)methanol” consists of 11 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom . The molar mass is 177.24 g/mol .


Physical And Chemical Properties Analysis

“(1-Benzylazetidin-2-yl)methanol” has a predicted density of 1.115±0.06 g/cm3 . Its boiling point is predicted to be 275.2±13.0 °C , and it has a flash point of 125.677°C . The vapor pressure is 0.002mmHg at 25°C , and the refractive index is 1.579 .

Scientific Research Applications

Corrosion Inhibition

(1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM), a related compound to (1-Benzylazetidin-2-yl)methanol, has been explored as a corrosion inhibitor for mild steel in acidic environments. It demonstrates effective inhibition properties, likely due to its ability to adsorb on metal surfaces through electron interactions (Ma et al., 2017).

Chemical Synthesis

(1-Benzylazetidin-2-yl)methanol is involved in the synthesis of various chemical compounds. For instance, it plays a role in the formation of aziridine-2-carboxylates, which are precursors to α-amino-β-hydroxy-γ-butyrolactone, a compound with potential pharmaceutical applications (de Saint-Fuscien & Dodd, 2000).

Medicinal Chemistry

In the realm of medicinal chemistry, (1-Benzylazetidin-2-yl)methanol derivatives have been synthesized and studied for their inhibitory properties against COX-2, an enzyme involved in inflammation and pain. This research aims to develop safer and more effective anti-inflammatory drugs (Tabatabai et al., 2012).

Catalysis

In catalysis, derivatives of (1-Benzylazetidin-2-yl)methanol, such as tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol, have been found to be highly effective in facilitating Huisgen 1,3-dipolar cycloadditions, a key reaction in organic synthesis (Ozcubukcu et al., 2009).

Enantiodiscrimination

Enantiopure aziridin-2-yl methanols, closely related to (1-Benzylazetidin-2-yl)methanol, have been employed as sensors for the enantiodiscrimination of α-racemic carboxylic acids. This application is significant in chiral chemistry for the determination of enantiomeric excess (Malinowska et al., 2020).

Asymmetric Catalysis

(1-Benzylazetidin-2-yl)methanol derivatives have been used in asymmetric catalysis, particularly in the addition of organozinc reagents to aldehydes. This application is crucial in synthesizing chiral molecules, which are important in pharmaceuticals and agrochemicals (Wang et al., 2008).

Safety And Hazards

“(1-Benzylazetidin-2-yl)methanol” is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding inhalation, skin contact, and ingestion, and using personal protective equipment .

Future Directions

Azetidines, including “(1-Benzylazetidin-2-yl)methanol”, have significant potential in various fields such as organic synthesis and medicinal chemistry . Future research will likely focus on exploring their unique reactivity and developing new synthesis methods .

properties

IUPAC Name

(1-benzylazetidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-9-11-6-7-12(11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRDXAKZYYOKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953313
Record name (1-Benzylazetidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzylazetidin-2-yl)methanol

CAS RN

31247-34-4
Record name (1-Benzylazetidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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